[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium
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Overview
Description
[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium is a complex organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trifluoromethyl groups and a phosphonium center, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium typically involves the reaction of cyclohexa-2,4-dien-1-ylidene derivatives with trifluoromethylated phenyl compounds under controlled conditions. The reaction is often catalyzed by transition metals and requires an inert atmosphere to prevent unwanted side reactions. The reaction conditions include temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is essential for consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition of certain biochemical processes. The presence of trifluoromethyl groups enhances its binding affinity to target molecules, making it a potent inhibitor in various biological systems .
Properties
Molecular Formula |
C16H7F12OP |
---|---|
Molecular Weight |
474.18 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium |
InChI |
InChI=1S/C16H7F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-5H,6H2 |
InChI Key |
FPKNFDJYTOLTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=CC1=[P+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[O-])C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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